2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It might also include information about its appearance or state (solid, liquid, gas) at room temperature .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It could involve looking at how the compound reacts with other substances, the conditions needed for the reactions, and the products formed .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
1. Chromatographic Analysis
Phenolic acids like 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can be analyzed using gas chromatography. This process involves converting the acids into derivatives amenable to GC treatment with methyl or ethyl chloroformate. The reaction, catalyzed by pyridine, proceeds even in the presence of water, allowing for efficient analysis (Hušek, 1992).
2. Photophysical Properties
These compounds are used in the study of photophysical properties. For example, aromatic carboxylic acids are crucial in the synthesis of lanthanide coordination compounds, characterized by their spectroscopic and photophysical properties (Sivakumar et al., 2011).
3. Synthesis of Bioactive Compounds
These acids play a role in the synthesis of bioactive compounds. They are involved in the synthesis of various organic compounds with potential biological activities, such as anti-inflammatory agents (Hirai & Sugimoto, 1977).
4. Supramolecular Networks
They are pivotal in the creation of supramolecular liquid-crystalline networks through self-assembly with multifunctional hydrogen-bond donor and acceptor molecules. This results in the formation of network structures with potential applications in various fields (Kihara et al., 1996).
5. Antioxidant Properties
These compounds can be derived from natural sources like marine-derived fungi and are studied for their strong antioxidant activities, which have significant implications in various fields of biology and medicine (Xu et al., 2017).
6. Coordination Polymer Synthesis
They are also used in the synthesis of coordination polymers, with different metal ions to study the geometry, electronic, and spectral characteristics of these complexes, which has implications in materials science and chemistry (Singh et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biochemical targets .
Mode of Action
It’s worth noting that the compound contains a pyrrolidinone ring, which is a common structural motif in many bioactive compounds . This suggests that the compound might interact with its targets through this functional group .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The compound’s stability might be influenced by its boronic ester moiety, which is generally stable and easy to purify .
Result of Action
The compound’s potential to undergo various chemical transformations suggests that it might have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can be influenced by various environmental factors. For instance, the rate of certain reactions involving boronic pinacol esters, a group to which this compound belongs, can be considerably accelerated at physiological pH .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[1-(4-ethoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S/c1-2-27-20(26)12-7-9-13(10-8-12)21-17(22)11-16(18(21)23)28-15-6-4-3-5-14(15)19(24)25/h3-10,16H,2,11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINXIVDKQJHFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.